5-Methylthiazol-2-amine hydrochloride
Overview
Description
5-Methylthiazol-2-amine hydrochloride: is a chemical compound with the molecular formula C4H7ClN2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Mechanism of Action
Target of Action
The primary target of 5-Methylthiazol-2-amine hydrochloride is the CDK12-DDB1 interaction . CDK12 is a cyclin-dependent kinase, and DDB1 is a component of the E3 ubiquitin ligase complex. The compound promotes the interaction between these two proteins .
Mode of Action
This compound acts by promoting an interaction between CDK12 and DDB1-CUL4-RBX1 E3 ubiquitin ligase , leading to the polyubiquitination and degradation of a CDK12-interacting protein, Cyclin K (CCNK) . This interaction compromises CDK12 function .
Biochemical Pathways
The compound’s action affects the ubiquitin-proteasome system , which is responsible for protein degradation . By promoting the degradation of Cyclin K, it impacts the function of CDK12, leading to reduced phosphorylation of a CDK12 substrate and downregulation of DNA damage response genes .
Pharmacokinetics
It is known that the compound is a major alkaline metabolite of tenoxicam (tx) and meloxicam (mx) , which suggests it may have similar pharmacokinetic properties to these drugs.
Result of Action
The result of the compound’s action is the compromised function of CDK12 , leading to reduced phosphorylation of a CDK12 substrate, downregulation of DNA damage response genes, and ultimately, cell death .
Biochemical Analysis
Biochemical Properties
It is known that it can be used in the preparation of acrylamide monomer, 5-methyl-2-thiozyl methacrylamide (MTMAAm) . It can also be used in the preparation of mixed-ligand dien-Cu (II) complexes (dien=diethylenetriamine)
Cellular Effects
It has been suggested that it may have potential anticancer and antibacterial activities . The exact mechanisms by which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.
Molecular Mechanism
It is known to be involved in the formation of metal complexes that bind competitively to DNA This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiazol-2-amine hydrochloride typically involves the reaction of 2-amino-5-methylthiazole with hydrochloric acid. One common method includes the following steps :
Starting Materials: 2-amino-5-methylthiazole, hydrochloric acid, sodium nitrite.
Reaction Conditions: The reaction is carried out in an aqueous medium at low temperatures (0°C or lower) to form a diazonium salt.
Procedure: The diazonium salt is then heated to 40°C for three hours and extracted with chloroform to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Methylthiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
5-Methylthiazol-2-amine hydrochloride has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-5-methylthiazole
- 2-Amino-4-methylthiazole
- 2-Amino-5-nitrothiazole
- 2-Aminothiazole
Comparison: 5-Methylthiazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-methyl-1,3-thiazol-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3,(H2,5,6);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBIAADFHLMYOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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